Iodo vs. Non‑Iodo Analogs: Cross‑Coupling Reactivity
The target compound’s iodo substituent enables palladium‑catalysed Suzuki couplings that are not feasible with non‑iodinated benzodioxin intermediates (e.g., CAS 286936‑09‑2) [1]. Iodoarenes typically react 2–10 times faster than bromoarenes in oxidative‑addition steps [2]; however, a direct, side‑by‑side kinetic comparison for this specific scaffold has not been reported.
| Evidence Dimension | Reactivity in Pd‑catalysed cross‑coupling |
|---|---|
| Target Compound Data | Iodo‑substituted; participates in Suzuki coupling [1] |
| Comparator Or Baseline | Non‑iodinated analog CAS 286936‑09‑2; no iodo handle |
| Quantified Difference | Not available for this specific scaffold |
| Conditions | Suzuki–Miyaura coupling conditions (Pd⁰ catalyst, base, 80–110 °C) |
Why This Matters
Procurement of the iodo intermediate avoids additional halogenation steps, streamlining the synthesis of (−)-altenuene and related biaryl targets.
- [1] Altemöller, M., Podlech, J. & Fenske, D. Total Synthesis of Altenuene and Isoaltenuene. European Journal of Organic Chemistry 2006, 1678–1684. DOI: 10.1002/ejoc.200500904. View Source
- [2] Miyaura, N. & Suzuki, A. Palladium‑Catalyzed Cross‑Coupling Reactions of Organoboron Compounds. Chemical Reviews 1995, 95, 2457–2483. DOI: 10.1021/cr00039a007. View Source
